N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]ethyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide
Description
Its core comprises a 3-thiophenecarboxamide moiety substituted with:
- 4,5-dimethyl groups at positions 4 and 5 of the thiophene ring.
- A 1H-tetrazole ring at position 2.
- A side chain terminating in a 1,2,4-oxadiazole ring linked via an ethyl group to a 2-furyl substituent.
This architecture suggests tailored interactions with biological targets, leveraging the electron-rich heterocycles (tetrazole, oxadiazole, furan) for hydrogen bonding or π-π stacking.
Properties
Molecular Formula |
C16H15N7O3S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C16H15N7O3S/c1-9-10(2)27-16(23-8-18-21-22-23)13(9)15(24)17-6-5-12-19-14(20-26-12)11-4-3-7-25-11/h3-4,7-8H,5-6H2,1-2H3,(H,17,24) |
InChI Key |
MOCAVVYQWKCMGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NCCC2=NC(=NO2)C3=CC=CO3)N4C=NN=N4)C |
Origin of Product |
United States |
Preparation Methods
Functionalization of 4,5-Dimethylthiophene-2-Carboxylic Acid
The thiophene core is derived from 4,5-dimethylthiophene-2-carboxylic acid. Activation of the carboxylic acid group is achieved via conversion to its acid chloride using thionyl chloride (SOCl₂) in toluene at 70–80°C. Subsequent reaction with ammonia or primary amines yields the corresponding carboxamide. For the target compound, selective nitration or bromination at the 3-position is required before introducing the tetrazole moiety.
Synthesis of the 1,2,4-Oxadiazole-Ethyl Linker
Preparation of 3-(2-Furyl)-1,2,4-Oxadiazole
The 1,2,4-oxadiazole ring is synthesized via cyclization of an amidoxime intermediate:
-
Amidoxime Formation : 2-Furoic acid hydrazide reacts with hydroxylamine hydrochloride in ethanol to form the amidoxime.
-
Cyclization : The amidoxime undergoes dehydrative cyclization with ethyl chlorooxoacetate in the presence of chloramine-T under microwave irradiation (210 W, 10–15 min), yielding 3-(2-furyl)-1,2,4-oxadiazole-5-carboxylate.
Coupling of Thiophenecarboxamide and Oxadiazole-Ethyl Moieties
Amide Bond Formation
The final coupling employs carbodiimide-based reagents:
-
Activation : The thiophenecarboxamide’s carboxylic acid (if present) is activated with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in dichloromethane (DCM).
-
Coupling : The amine-terminated oxadiazole-ethyl derivative reacts with the activated acid in the presence of N,N-diisopropylethylamine (DIPEA), yielding the target compound. Typical reaction conditions: 25°C, 12–24 h, yields 70–85%.
Optimization and Characterization
Reaction Yield Optimization
Spectroscopic Characterization
Challenges and Alternative Routes
Regioselectivity in Tetrazole Formation
Unwanted regioisomers (2H-tetrazole vs. 1H-tetrazole) may form during cycloaddition. Using stoichiometric ZnCl₂ as a catalyst improves selectivity for the 1H-tetrazole isomer.
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times for oxadiazole cyclization from hours to minutes. Solvent-free grinding techniques with molecular iodine achieve 82% yield in oxadiazole formation, avoiding toxic solvents.
Industrial-Scale Considerations
Patent WO2015011617A1 highlights scalable processes for analogous compounds, emphasizing:
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(2-FURYL)-1,2,4-OXADIAZOL-5-YL]ETHYL}-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The oxadiazole and tetrazole rings can be reduced to their corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique combination of heterocycles: an oxadiazole ring, a tetraazole moiety, and a thiophene group. These structural components are known to contribute to diverse pharmacological properties. The synthesis typically involves multi-step organic reactions that require precise control of conditions to achieve high yields and purity. The presence of the furyl group may enhance the compound's electronic properties, potentially leading to improved biological activity compared to simpler analogs.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives containing oxadiazole and thiophene groups have been shown to inhibit the growth of various cancer cell lines. A study demonstrated that oxadiazole derivatives displayed percent growth inhibitions (PGIs) against several cancer types, suggesting that N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]ethyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide could potentially exhibit similar effects .
Antimicrobial Activity
Compounds featuring oxadiazole rings have also been investigated for their antimicrobial properties. The incorporation of the thiophene moiety may enhance the antimicrobial efficacy due to its ability to interact with biological membranes. Studies have shown that related compounds can exhibit significant activity against various bacterial strains .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-{2-[3-(2-FURYL)-1,2,4-OXADIAZOL-5-YL]ETHYL}-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, through its various functional groups. These interactions may lead to the modulation of biological processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues with Thiadiazole Cores
Compounds such as N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (3a–d) and 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives (4a–d) () share a thiadiazole-carboxamide backbone but differ in substituents and ring saturation. Key distinctions include:
- Core Heterocycle: The target compound uses a thiophene ring, while analogs employ thiadiazole (1,3,4-thiadiazole or 4,5-dihydro-1,3,4-thiadiazole). Thiadiazoles are known for metabolic stability and antimicrobial activity, whereas thiophenes may enhance lipophilicity and CNS penetration.
- Substituent Variability : The target compound’s tetrazole and oxadiazole-ethyl-furyl side chain contrasts with the thioxo or S-alkyl groups in analogs. Tetrazoles are bioisosteres for carboxylic acids, improving bioavailability, while oxadiazoles enhance binding affinity in enzyme inhibitors.
- Bioactivity : Analogs in exhibited inhibitory activity at 50 µg/mL (e.g., % inhibition in Fig. 4), though specific data for the target compound are unavailable.
Table 1: Structural and Functional Comparison
Pharmacopeial Thiazole Derivatives
Compounds like thiazol-5-ylmethyl carbamates () highlight the prevalence of thiazole cores in drug design. These derivatives often incorporate hydroperoxy , ethylthio , or benzyl groups, optimizing pharmacokinetic profiles. Comparatively, the target compound’s thiophene core may offer distinct electronic properties, influencing receptor binding or metabolic stability.
Research Implications and Gaps
While structural analogs provide a foundation for understanding the target compound’s design, critical gaps remain:
- Bioactivity Data: No evidence specifies the target compound’s pharmacological profile. Comparative studies with thiadiazole/thiazole analogs are needed to assess efficacy in enzyme inhibition or antimicrobial activity.
- Synthetic Feasibility : The complexity of its side chain (oxadiazole-ethyl-furyl) may pose challenges in yield and purity, necessitating optimization of reaction conditions.
Biological Activity
N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]ethyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article synthesizes available data on its biological activity, including case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring, an oxadiazole moiety, and a tetraazole group. Its molecular formula is CHNOS, with a molecular weight of approximately 344.39 g/mol. The presence of multiple heteroatoms suggests potential interactions with biological targets.
Antibacterial Activity
Research indicates that compounds containing oxadiazole and thiophene derivatives exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound has shown promising MIC values against various Gram-positive and Gram-negative bacteria. Studies report MIC values ranging from 20 µM to 70 µM against strains such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20 - 40 |
| Escherichia coli | 40 - 70 |
| Pseudomonas aeruginosa | >100 |
The antibacterial mechanism is believed to involve the inhibition of DNA synthesis and disruption of cell wall integrity, similar to other nitroimidazole compounds .
Antifungal Activity
The compound's antifungal potential has also been explored. In vitro assays have demonstrated effectiveness against common fungal pathogens. For example:
- Fungal Strain : Candida albicans
- Inhibition Zone : Diameter of inhibition zones measured at concentrations of 8 µg/disc showed significant activity against resistant strains.
Study 1: Synthesis and Testing
A study conducted by Foroumadi et al. synthesized various derivatives of oxadiazole and tested their antibacterial activities. The results indicated that compounds similar to this compound exhibited effective inhibition against both S. aureus and multi-drug resistant strains .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways through which these compounds exert their effects. It was found that the presence of the oxadiazole ring enhances electron affinity, which may facilitate interactions with bacterial enzymes involved in DNA replication . This study highlights the importance of structural components in determining biological activity.
Research Findings
Recent studies have expanded on the biological activities associated with this compound:
- Antimicrobial Resistance : The increasing prevalence of antibiotic-resistant bacteria has prompted research into new antimicrobial agents. Compounds like this compound are being investigated for their ability to combat resistant strains effectively .
- Synergistic Effects : Preliminary results suggest that combining this compound with existing antibiotics may enhance efficacy against resistant pathogens. Synergistic testing revealed improved outcomes when used alongside β-lactam antibiotics .
Q & A
Q. What are the key steps in synthesizing N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]ethyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide?
The synthesis involves multi-step organic reactions, including:
- Cyclocondensation : Formation of the oxadiazole and tetrazole rings under controlled pH and temperature (e.g., using acetic acid or trifluoroacetic acid as catalysts) .
- Coupling reactions : Linking the thiophenecarboxamide moiety to the oxadiazole-ethyl group via nucleophilic substitution or amide bond formation .
- Purification : Techniques like column chromatography or recrystallization (using ethanol/water mixtures) to achieve >95% purity . Critical parameters: Reaction time (12-24 hours), solvent selection (DMF or THF), and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Which characterization techniques are essential for confirming the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and ring systems (e.g., δ 7.2–8.1 ppm for furyl protons, δ 150–160 ppm for tetrazole carbons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated [M+H]⁺ = 458.12, observed 458.14) .
- Infrared Spectroscopy (IR) : Peaks at 1650–1700 cm⁻¹ for amide C=O and 3100–3200 cm⁻¹ for NH stretches .
Q. How do structural features influence the compound’s reactivity and stability?
- Oxadiazole ring : Enhances electron-deficient character, enabling nucleophilic substitutions at the ethyl bridge .
- Tetrazole moiety : Provides pH-dependent tautomerism (1H ↔ 2H forms), affecting solubility and binding affinity in biological assays .
- Thiophene-carboxamide : Stabilizes the molecule via π-π stacking and hydrogen bonding in crystal lattices, as observed in analogs .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for pH/temperature variations, as tetrazole tautomerism affects activity .
- Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with activity measurements (e.g., oxadiazole ring hydrolysis under acidic conditions) .
- Dose-response curves : Compare EC₅₀ values across studies; discrepancies >10-fold may indicate assay interference or impurities .
Q. How can reaction conditions be optimized to improve yield and purity?
- DoE (Design of Experiments) : Apply factorial design to test variables like solvent polarity (logP), catalyst loading (0.5–5 mol%), and temperature (60–100°C) .
- In-line monitoring : Use flow chemistry with FTIR or UV-vis to track intermediate formation (e.g., oxadiazole cyclization at 220 nm) .
- Workup optimization : Replace traditional extraction with membrane filtration to reduce losses of polar intermediates .
Q. What computational methods predict the compound’s pharmacological targets?
- Molecular docking : Screen against kinase or GPCR libraries using software like AutoDock Vina; prioritize targets with binding energy < -8 kcal/mol .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values from analogs .
- ADMET prediction : Use SwissADME to assess logP (predicted 2.8) and BBB permeability, critical for CNS-targeted studies .
Q. How does the compound’s stability under varying pH and temperature impact formulation?
- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 72 hours) and analyze via HPLC. Oxadiazole ring is labile at pH < 3, requiring enteric coating for oral delivery .
- Thermogravimetric analysis (TGA) : Decomposition onset at 180°C suggests stability during lyophilization .
- Light sensitivity : Store in amber vials; UV exposure leads to tetrazole ring cleavage (λmax 350 nm) .
Methodological Notes
- Contradiction handling : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) if signal overlap occurs .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent effects (e.g., DMSO < 0.1% v/v) .
- Synthetic scalability : Pilot continuous-flow synthesis for oxadiazole formation to reduce batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
